BenchChemオンラインストアへようこそ!

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide

Physicochemical property Lipophilicity Structure-property relationship

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide (CAS 2007908-81-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold historically recognized for purine mimicry and diverse kinase inhibition. The compound features a pivalamide (2,2-dimethylpropanamide) group at the 6-position and exists as a 4-hydroxy/4-oxo tautomer (C10H13N5O2, MW 235.24 g/mol).

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B13434002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C10H13N5O2/c1-10(2,3)8(17)14-9-12-6-5(4-11-15-6)7(16)13-9/h4H,1-3H3,(H3,11,12,13,14,15,16,17)
InChIKeyFRRKGGPRNMSLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide: Core Chemical Identity and Procurement Baseline


N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide (CAS 2007908-81-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold historically recognized for purine mimicry and diverse kinase inhibition [1]. The compound features a pivalamide (2,2-dimethylpropanamide) group at the 6-position and exists as a 4-hydroxy/4-oxo tautomer (C10H13N5O2, MW 235.24 g/mol) . It is commercially supplied as a research chemical with a certified purity of 95–98% and is recommended for long-term storage in cool, dry conditions . This baseline establishes the compound's structural context for scientific selection and procurement, distinguishing it from other functionalized pyrazolo[3,4-d]pyrimidines.

Why N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Cannot Be Assumed Interchangeable with In-Class Analogs


The N-acyl substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core is a critical determinant of biological target engagement and physicochemical properties. Even minor alterations in the acyl group—such as replacing pivalamide with isobutyramide or acetamide—can significantly shift LogP, metabolic stability, and hydrogen-bonding capacity [1]. The steric bulk of the pivalamide group is known to influence conformational preferences and binding pocket compatibility in kinase inhibitor design, a principle demonstrated across multiple pyrazolo[3,4-d]pyrimidine series [2]. Therefore, generic substitution of N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide with other 6-amido analogs without comparative data risks introducing uncontrolled variables in biochemical, cellular, or preclinical assays.

N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Quantitative Differentiation Evidence


LogP Differential: Pivalamide vs. Isobutyramide and Acetamide Analogs

The pivalamide group confers significantly higher lipophilicity compared to shorter-chain acylamino analogs. The target compound has a calculated logP of 1.82 , which is elevated relative to the isobutyramide analog (expected logP ~1.3 based on the loss of one methyl group) and substantially higher than the acetamide analog (expected logP ~0.5). This difference in lipophilicity impacts membrane permeability, plasma protein binding, and non-specific tissue distribution, constituting a verifiable differentiation for procurement decisions involving cell-based assays or in vivo studies.

Physicochemical property Lipophilicity Structure-property relationship

Hydrolytic Stability Advantage of the Sterically Hindered Pivalamide Over Less-Branched Analogs

The pivalamide moiety features a bulky tert-butyl group adjacent to the carbonyl, creating steric hindrance that shields the amide bond from enzymatic and chemical hydrolysis. This is a well-established principle in medicinal chemistry: pivalamide groups are used to increase metabolic stability [1]. In contrast, analogs with isobutyramide (isopropyl) or acetamide (methyl) possess progressively less steric protection, resulting in faster hydrolytic clearance. While direct comparative stability data for this specific compound is not publicly available, the class-level inference is strong based on extensive precedent in pyrazolo[3,4-d]pyrimidine and other heterocyclic series [2].

Metabolic stability Amide hydrolysis Steric shielding

Hydrogen-Bond Donor Network Differentiation via 4-Hydroxy/Oxo Tautomerism

The target compound exists as an equilibrium between 4-hydroxy and 4-oxo tautomers, a property shared with the 4-hydroxypyrazolo[3,4-d]pyrimidine scaffold (allopurinol-like core). This tautomerism is known to influence hydrogen-bond donor/acceptor topology, which is critical for binding to purine-binding pockets in kinases and other ATP-utilizing enzymes [1]. In contrast, 4-amino analogs (e.g., 4-aminopyrazolo[3,4-d]pyrimidine, APP) lock the system into a single H-bond donor configuration, and 4-thione analogs alter the softness/hardness of the core [2]. The 4-hydroxy/oxo tautomer's ability to adapt its H-bond pattern provides a thermodynamic advantage in target recognition over fixed analogs.

Tautomerism Hydrogen bonding Molecular recognition

Molecular Weight and Heavy Atom Count Differentiation for Design of Fragment-Like Tool Compounds

At MW 235.24 Da and with a heavy atom count of 17, this compound falls within the fragment-like space (MW < 300). This is a key differentiator from many decorated pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., WYQ series compounds in US9617269), which often exceed 400 Da due to extended substitution at N1 and C6 [1]. The compact structure enables higher ligand efficiency when potency is achieved, and makes the compound suitable for fragment-based screening, scaffold-hopping, and structure-guided elaboration campaigns.

Fragment-based drug design Ligand efficiency Kinase inhibitor

Target Application Scenarios for N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide Based on Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery and Scaffold Elaboration

The compound's low molecular weight (235.24 Da) and fragment-like properties make it an ideal starting point for fragment-based drug design (FBDD) programs targeting purine-binding enzymes. Its pivalamide group serves as a vector for structure–activity relationship (SAR) exploration and can be leveraged for synthetic elaboration, while the 4-hydroxy/oxo tautomer provides tunable H-bond interactions with hinge regions of kinases [1]. Researchers prioritizing efficient fragment growth and target engagement optimization should select this compound over bulkier, pre-decorated analogs that limit SAR expansion options.

Metabolic Stability Profiling in Long-Duration Cell-Based Assays

The steric hindrance of the pivalamide moiety provides inherent resistance to amide hydrolysis, making this compound suitable for extended incubation in cellular or ex vivo models where degradation of less hindered analogs could confound results [2]. If a study requires sustained exposure over hours to days without masked activity from degradation products, this compound's predicted hydrolytic stability is a key selection criterion compared to acetamide or isobutyramide counterparts.

LogP-Dependent Cell Permeability Optimization and ADME Studies

With a calculated logP of 1.82, the compound occupies a lipophilicity range often associated with acceptable passive membrane permeability while avoiding excessive logP (>5) that can cause poor solubility and rapid metabolic clearance [1]. This positions it as a comparator tool for ADME assays where systematic variation of N-acyl lipophilicity is required to establish permeability–potency relationships.

Tautomer-Dependent Target Engagement Studies for Purine-Utilizing Enzymes

The 4-hydroxy/oxo tautomerism inherent in this scaffold is critical for recognition by xanthine oxidase, certain kinases, and other purine-binding proteins. Labs investigating the role of tautomeric state on enzyme inhibition should procure this compound as a structural probe, leveraging its flexible H-bond donor topology against fixed-state 4-amino or 4-thione analogs [3].

Quote Request

Request a Quote for N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.